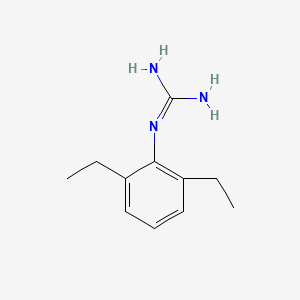
N-(2,6-Diethylphenyl)-guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Diethylphenyl)guanidine is a compound belonging to the guanidine family, characterized by the presence of a guanidine functional group attached to a 2,6-diethylphenyl moiety. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications .
Vorbereitungsmethoden
The synthesis of 1-(2,6-Diethylphenyl)guanidine typically involves the reaction of 2,6-diethylphenylamine with a guanidylating agent. Common synthetic routes include:
Reaction with Carbodiimides: This method involves the addition of 2,6-diethylphenylamine to carbodiimides under mild conditions.
Thiourea Derivatives: Thiourea derivatives, such as S-methylisothiourea, can be used as guanidylating agents in the presence of metal catalysts.
Cyanamides: The reaction of 2,6-diethylphenylamine with cyanamides under harsh conditions can also yield the desired guanidine.
Industrial production methods often utilize these synthetic routes but on a larger scale, optimizing reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(2,6-Diethylphenyl)guanidine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Diethylphenyl)guanidine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2,6-Diethylphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form stable complexes with various biological molecules, influencing their activity and function . The compound’s high basicity allows it to act as a strong organic base, enhancing the release of acetylcholine and modulating muscle cell membrane depolarization and repolarization .
Vergleich Mit ähnlichen Verbindungen
1-(2,6-Diethylphenyl)guanidine can be compared with other guanidine derivatives, such as:
Diphenylguanidine: Used as a complexing agent and accelerator in rubber vulcanization.
S-Methylisothiourea: A common guanidylating agent used in synthetic chemistry.
2-Aminoimidazolines: Cyclic guanidines with applications in medicinal chemistry.
The uniqueness of 1-(2,6-Diethylphenyl)guanidine lies in its specific structural features, which confer distinct reactivity and interaction profiles compared to other guanidine derivatives.
Eigenschaften
Molekularformel |
C11H17N3 |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
2-(2,6-diethylphenyl)guanidine |
InChI |
InChI=1S/C11H17N3/c1-3-8-6-5-7-9(4-2)10(8)14-11(12)13/h5-7H,3-4H2,1-2H3,(H4,12,13,14) |
InChI-Schlüssel |
OZRHVTHRQURZPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)CC)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















